Cyanazine-metolachlor mixt.

Description

BenchChem offers high-quality Cyanazine-metolachlor mixt. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanazine-metolachlor mixt. including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

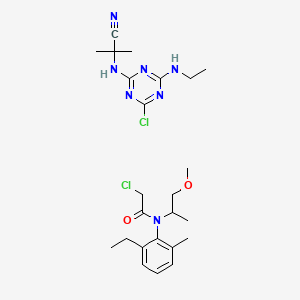

2D Structure

Properties

CAS No. |

67203-86-5 |

|---|---|

Molecular Formula |

C24H35Cl2N7O2 |

Molecular Weight |

524.5 g/mol |

IUPAC Name |

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |

InChI |

InChI=1S/C15H22ClNO2.C9H13ClN6/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h6-8,12H,5,9-10H2,1-4H3;4H2,1-3H3,(H2,12,13,14,15,16) |

InChI Key |

JMYXBYVGSZRMOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Origin of Product |

United States |

Environmental Fate and Transport of Cyanazine Metolachlor Mixtures

Degradation Pathways and Kinetics

Microbial activity is a primary driver for the dissipation of both cyanazine (B135985) and metolachlor (B1676510) in soil and aquatic environments scielo.br. Bacteria and other microorganisms utilize these compounds as substrates, leading to their breakdown and transformation.

Under aerobic conditions, microbial degradation is a significant pathway for metolachlor transformation scielo.br. Studies have shown that the degradation of metolachlor generally follows first-order reaction kinetics mdpi.com. However, reported degradation rates vary. One study indicated a half-life of 67 days for metolachlor under aerobic soil conditions epa.gov. In contrast, another investigation across three different soil types found that the half-life for metolachlor in an aerobic environment ranged from 117 to 154 days mdpi.com. This variability highlights the influence of soil properties and microbial community composition on degradation rates. For metolachlor, the degradation process is considered cometabolic, meaning the herbicide is broken down through various metabolic reactions but does not serve as a primary energy source for the microorganisms' growth scielo.br.

Table 1: Aerobic Degradation Half-Life of Metolachlor in Soil

| Soil Condition | Half-Life (t1/2) in Days | Source |

|---|---|---|

| Aerobic Soil | 67 | U.S. EPA (1996) epa.gov |

| Aerobic Soil (Catlin, Flanagan, Drummer) | 117-154 | Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor mdpi.com |

Anaerobic conditions, often found in saturated soils and sediments, also facilitate the microbial degradation of these herbicides. Research indicates that anaerobic environments can significantly enhance the degradation of metolachlor mdpi.com. In one study, the half-life of metolachlor was substantially lower in anaerobic soil (65–79 days) compared to aerobic conditions (117–154 days) mdpi.com. Another study reported a metolachlor half-life of 81 days under anaerobic soil metabolism epa.gov. However, research on the anaerobic incubation of cyanazine and metolachlor with sewage bacteria suggested that for cyanazine, bacterial biomass was primarily responsible for the formation of bound, non-extractable residues, rather than metabolic degradation nih.gov. The same study found that anaerobic bacteria appeared incapable of forming such bound residues with metolachlor nih.gov.

Table 2: Anaerobic Degradation Half-Life of Metolachlor in Soil

| Soil Condition | Half-Life (t1/2) in Days | Source |

|---|---|---|

| Anaerobic Soil | 81 | U.S. EPA (1996) epa.gov |

| Anaerobic Soil (Catlin, Flanagan, Drummer) | 65-79 | Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor mdpi.com |

| Saturated Soil | 50 | Environmental fate of S-Metolachlor: a review scielo.br |

Besides microbial action, abiotic processes, particularly those driven by sunlight, contribute to the degradation of cyanazine and metolachlor in the environment.

Photolysis, or degradation by light, can be a significant dissipation pathway, especially in surface waters or on soil surfaces. Metolachlor is relatively stable under natural sunlight in aqueous solutions, with reported half-lives ranging from 22 to 205 days sci-hub.box. However, its degradation can be accelerated by photosensitizers or more intense UV radiation. The quantum yield of metolachlor at 254 nm, a measure of the efficiency of a photon in producing a chemical change, was determined to be 0.302 mol E-1 scilit.com. The half-life for metolachlor on soil surfaces under natural sunlight has been reported as 8 days epa.gov.

For triazine herbicides like cyanazine, photodecomposition in aqueous solutions follows first-order kinetics csbsju.edu. Studies have shown that these compounds can be significantly degraded by UV radiation, with over 90% disappearance after 25 hours of exposure csbsju.edu. The degradation pathways for both herbicides under photolytic conditions often involve reactions like hydroxylation and dealkylation sci-hub.box.

Table 3: Photolytic Degradation Half-Life of Metolachlor

| Medium | Condition | Half-Life (t1/2) | Source |

|---|---|---|---|

| Aqueous | Natural Sunlight | 70 days | U.S. EPA (1996) epa.gov |

| Aqueous | Natural Sunlight | 22-205 days | Metolachlor photocatalytic degradation using TiO2 photocatalysts sci-hub.box |

| Soil | Natural Sunlight | 8 days | U.S. EPA (1996) epa.gov |

| Soil | Artificial Light | 78.8-95.1 days | U.S. EPA (1996) epa.gov |

Abiotic Degradation Mechanisms

Hydrolysis and Other Chemical Transformation Processes

The degradation of cyanazine and metolachlor in the environment occurs through both chemical and biological pathways, with hydrolysis and microbial degradation being the most significant.

Cyanazine is susceptible to hydrolysis, particularly in neutral to slightly basic soils, where the nitrile group is hydrolyzed to form cyanazine amide and subsequently cyanazine acid. orst.edu While stable to hydrolysis at a pH range of 5 to 9, it is hydrolyzed by strong acids and alkalis. nih.gov Microbial degradation is also a primary pathway for cyanazine dissipation in soil. orst.edu The initial hydrolysis of the 2-chloro position on the triazine ring is a key step that often precedes further microbial degradation. scielo.br

Metolachlor , in contrast, is relatively stable to hydrolysis under typical environmental pH conditions (pH 5, 7, and 9). epa.gov Its degradation is primarily mediated by soil microorganisms. nih.gov Both aerobic and anaerobic microbial processes contribute to its breakdown. mdpi.com The primary degradation pathway for metolachlor involves the formation of its ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites. scielo.br

Influence of Environmental Parameters on Degradation Rates

The rate at which cyanazine and metolachlor degrade in the environment is not constant but is significantly influenced by a variety of soil and climatic factors.

Soil composition, particularly its texture (the proportion of sand, silt, and clay), plays a critical role in the persistence and transport of cyanazine and metolachlor.

Cyanazine degradation rates have been observed to vary with soil type. For instance, its half-life can range from 2 to 4 weeks in an air-dried sandy clay loam to 10 to 14 weeks in a clay soil. orst.edu In a study of Chinese soils, the degradation rate of cyanazine followed the order: yellow cinnamon > Phaeozem > Inceptisol > sandy loam. pjoes.com

Metolachlor persistence is also influenced by soil texture. Its half-life has been reported to be longer in soils with lower organic matter and clay content. mdpi.com The mobility of metolachlor varies across different soil types, being considered mobile to highly mobile. epa.gov

Interactive Data Table: Half-life of Cyanazine and Metolachlor in Different Soil Types

| Herbicide | Soil Type | Half-life (days) | Reference |

| Cyanazine | Sandy Clay Loam (air-dried) | 14 - 28 | orst.edu |

| Cyanazine | Sandy Loam | 49 - 70 | orst.edu |

| Cyanazine | Clay | 70 - 98 | orst.edu |

| Cyanazine | Yellow Cinnamon | < 9.84 | pjoes.com |

| Cyanazine | Phaeozem | > 9.84 | pjoes.com |

| Cyanazine | Inceptisol | > 9.84 | pjoes.com |

| Cyanazine | Sandy Loam | > 9.84 | pjoes.com |

| Metolachlor | Sandy Loam (aerobic) | 67 | epa.gov |

| Metolachlor | Sandy Loam (anaerobic) | 81 | epa.gov |

| S-Metolachlor | Loamy Sand | 26.3 - 40.1 | researchgate.net |

| S-Metolachlor | Sandy Soils | 67 - 81 | researchgate.net |

Water content and the resulting redox potential (a measure of the tendency of a chemical species to acquire electrons and thereby be reduced) are critical factors affecting the degradation rates of these herbicides.

For cyanazine , higher soil moisture generally leads to faster degradation. In one study, the half-life of cyanazine decreased from 46.2 days at 15% soil moisture to 10.5 days at 80% moisture. pjoes.com

Metolachlor degradation is also significantly enhanced by increased soil moisture. Saturated soil conditions favor its dissipation. nih.gov The half-life of metolachlor was observed to decrease from 81 days in unsaturated soil to 50 days in saturated soil. scielo.br Anaerobic (low redox potential) conditions have been shown to significantly enhance the degradation of metolachlor compared to aerobic conditions, with half-lives being substantially shorter in anaerobic environments. mdpi.com For instance, one study reported half-lives of 117–154 days in aerobic conditions versus 65–79 days in anaerobic conditions for different soil types. mdpi.com

Interactive Data Table: Effect of Soil Moisture on the Half-life of Cyanazine and S-Metolachlor

| Herbicide | Soil Moisture Content | Half-life (days) | Reference |

| Cyanazine | 15% | 46.2 | pjoes.com |

| Cyanazine | 40% | 20.38 | pjoes.com |

| Cyanazine | 60% | 10.66 | pjoes.com |

| Cyanazine | 80% | 10.50 | pjoes.com |

| S-Metolachlor | 20% WHC | 39.4 | scielo.br |

| S-Metolachlor | 80% WHC | 23.4 | scielo.br |

WHC = Water Holding Capacity

Temperature has a direct impact on the rates of both chemical and microbial degradation processes.

The degradation of cyanazine increases with rising temperatures. A study found that cyanazine's half-life decreased from 38.5 days at 15°C to 5.87 days at 35°C. pjoes.com

Similarly, the degradation of metolachlor is temperature-dependent. The half-life of S-metolachlor was reported to decrease from 64.8 days at 10°C to 23.7 days at 35°C. researchgate.net Another study showed a reduction in metolachlor's half-life from 100 days at 5°C to 5.7 days at 35°C. scielo.br

Interactive Data Table: Effect of Temperature on the Half-life of Cyanazine and S-Metolachlor

| Herbicide | Temperature (°C) | Half-life (days) | Reference |

| Cyanazine | 15 | 38.50 | pjoes.com |

| Cyanazine | 25 | 10.66 | pjoes.com |

| Cyanazine | 35 | 5.87 | pjoes.com |

| Cyanazine | 45 | 23.90 | pjoes.com |

| S-Metolachlor | 10 | 64.8 | researchgate.net |

| S-Metolachlor | 15 | 38.9 | researchgate.net |

| S-Metolachlor | 25 | 26.3 | researchgate.net |

| S-Metolachlor | 35 | 23.7 | researchgate.net |

The presence of organic matter and clay minerals in soil significantly influences the fate of cyanazine and metolachlor through adsorption processes.

Adsorption to soil organic matter and clay particles can decrease the concentration of the herbicides in the soil solution, which can either reduce their availability for microbial degradation, thereby increasing persistence, or in some cases, catalyze their breakdown. scielo.br

For cyanazine , sorption generally increases with higher organic carbon and finer soil texture. cambridge.org However, the effect of organic matter on degradation can be complex. One study found that a moderate organic matter content of 1% resulted in the fastest cyanazine degradation, while a higher content of 4% slowed it down, likely due to increased adsorption. pjoes.com

Metolachlor sorption is also positively correlated with organic matter and clay content. awsjournal.org Increased organic matter can lead to greater adsorption, which may increase the persistence of metolachlor by making it less available to microorganisms. scielo.br Conversely, higher organic matter can also support a larger and more active microbial population, potentially enhancing the degradation rate. scielo.brmdpi.com

Formation and Persistence of Degradation Products

The degradation of cyanazine and metolachlor results in the formation of various metabolites, which can themselves persist in the environment and have their own mobility characteristics.

The primary degradation products of cyanazine include cyanazine amide, two acidic metabolites, and an amine. publications.gc.ca The amide and acid degradation products are often predominant in soil leachate. nih.gov These degradation products, particularly cyanazine amide and chloroacid cyanazine, tend to be more mobile and less sorptive than the parent compound, indicating a greater potential for movement through the soil profile. cambridge.org

For metolachlor , the major metabolites are metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA). scielo.br These degradates are known to be more mobile than the parent metolachlor and have been detected in both groundwater and surface water. epa.gov Limited data is available on the specific half-lives of these metabolites, but their detection in water sources suggests they can be persistent.

Sorption, Desorption, and Mobility in Environmental Matrices

The movement of cyanazine and metolachlor from the point of application is largely controlled by their interaction with soil components, a process known as sorption.

Adsorption Characteristics in Varied Soil Systems

Soil organic carbon (SOC) and clay content are the primary factors governing the adsorption of cyanazine and metolachlor.

For metolachlor , soil organic matter is considered the predominant adsorbent scielo.brcambridge.orgmdpi.com. A strong positive correlation exists between the organic matter or organic carbon content of a soil and its capacity to adsorb metolachlor scielo.brmdpi.comicm.edu.pl. In soils with high organic matter, the contribution of clay minerals to sorption may be less significant mdpi.com.

For cyanazine , sorption is strongly influenced by the clay content of the soil, with the greatest adsorption observed in soils with high clay fractions, such as silty clay .

The interplay between organic carbon and clay is crucial. For some herbicides, the ratio of clay to organic carbon can determine which component has a greater influence on adsorption icm.edu.pl. Generally, for hydrophobic organic compounds like these herbicides, soils with higher organic matter content exhibit greater sorption capacity researchgate.net.

| Herbicide | Primary Adsorbent | Secondary Adsorbent | Effect of Increasing Adsorbent Content |

| Metolachlor | Soil Organic Carbon | Clay Content | Increased sorption, reduced mobility scielo.brcambridge.orgmdpi.com |

| Cyanazine | Clay Content | Soil Organic Carbon | Increased sorption, reduced mobility |

The retention of cyanazine and metolachlor varies with soil depth, largely due to changes in soil composition.

Soil organic matter content typically decreases with increasing depth. This vertical heterogeneity means that herbicide retention is often highest in the topsoil layers where organic matter is concentrated scielo.br. Studies on metolachlor have found that while the parent compound may persist longer in subsurface soils, the formation of bound residues and extractable degradation products is greater in surface soils. This is attributed to the higher organic matter content and greater microbial activity near the surface, which increase both sorption and biodegradation researchgate.net. Therefore, soil texture and depth are recognized as having a strong influence on the dissipation and retention of metolachlor researchgate.net.

Leaching Potential and Subsurface Contamination

Factors Influencing Vertical Transport to Groundwater

The vertical movement of cyanazine and metolachlor from the soil surface to underlying groundwater is a complex process governed by a combination of environmental and agricultural factors. Understanding these factors is critical for predicting and mitigating potential groundwater contamination.

Hydrologic Regimes and Water Flow Velocities

The timing and intensity of precipitation events following herbicide application are paramount in determining the extent of vertical transport. Heavy rainfall can accelerate the downward movement of dissolved herbicides through the soil profile. Conversely, periods of drought following application may lead to increased herbicide persistence in the upper soil layers, potentially increasing the risk of carryover to subsequent crops. awsjournal.org

Soil Physicochemical Properties and Macropore Flow

The physical and chemical characteristics of the soil play a significant role in the mobility of cyanazine and metolachlor. Factors such as soil texture, organic matter content, and pH influence the sorption of these herbicides to soil particles. Soils with higher organic matter and clay content tend to adsorb more herbicide, slowing their downward movement.

Macropore flow, which is the rapid movement of water through large pores in the soil such as cracks, root channels, and animal burrows, can significantly enhance the vertical transport of herbicides. scispace.com This preferential flow can bypass the soil matrix where adsorption would typically occur, leading to faster and deeper penetration of cyanazine and metolachlor into the soil profile and potentially into groundwater. mdpi.com This is particularly relevant in fine-textured soils where macropores can act as direct conduits for contaminant transport. scispace.com

Tillage Practices and Soil Structure Modifications

Agricultural tillage practices have a profound impact on soil structure and, consequently, on the transport of herbicides. Conventional tillage, such as moldboard plowing, disrupts soil macropores, which can initially reduce preferential flow. nih.gov However, it can also lead to a more uniform distribution of herbicides within the plow layer.

In contrast, conservation tillage systems, like no-till, are designed to minimize soil disturbance. This can lead to the development of a well-connected macropore network from earthworm burrows and decaying roots, which can increase the potential for rapid herbicide leaching. scispace.com Studies have shown that the leaching of some herbicides can be more significant under conservation tillage compared to conventional tillage. agronomy-journal.org For instance, under no-tillage, cyanazine was observed to migrate more readily through macropores, while under conventional tillage, alachlor, a more soluble herbicide, showed greater movement through the soil matrix. agronomy-journal.org The interaction between tillage and a herbicide's water solubility is a key determinant of its leaching potential. agronomy-journal.org

Groundwater Vulnerability Assessment and Monitoring

Assessing the vulnerability of groundwater to contamination by cyanazine and metolachlor involves evaluating hydrogeologic settings, agricultural practices, and the chemical properties of the herbicides. Monitoring programs are essential for detecting the presence and concentration of these compounds in groundwater.

The National Water-Quality Assessment (NAWQA) program has provided extensive data on the occurrence of major herbicides in U.S. groundwater. researchgate.netresearchgate.net From 1993 to 1995, the NAWQA program sampled 2,227 sites and found that the frequency of detection for cyanazine and metolachlor in shallow groundwater beneath agricultural areas was positively correlated with their agricultural use and persistence in aerobic soil. researchgate.netresearchgate.net

A compilation of monitoring studies from 1971 to 1991 also documented the presence of cyanazine and metolachlor in groundwater. epa.gov For example, a study in Berks County, Pennsylvania, reported the detection of metolachlor in groundwater. epa.gov Another study found that alachlor, a related herbicide, was detected in all nine monitoring wells at concentrations ranging from 0.2 to 2 µg/L within 24 days of application, with a peak concentration of 15 µg/L observed 59 days after application. epa.gov

The inclusion of herbicide degradates in monitoring is critical for a comprehensive understanding of herbicide fate. ontariosportsman.com For instance, the detection frequency of metolachlor was found to be 86.3% when its degradates were included in the analysis. ontariosportsman.com Aquifers with rapid recharge rates, such as alluvial and bedrock/karst systems, are generally more vulnerable to herbicide contamination. ontariosportsman.com

| Herbicide | Study/Program | Detection Frequency | Concentration Range (µg/L) | Notes |

|---|---|---|---|---|

| Cyanazine | NAWQA (1993-1995) | Positively correlated with agricultural use | <1 at 98% of sites with detections | Detected in shallow groundwater under agricultural areas. researchgate.netresearchgate.net |

| Metolachlor | NAWQA (1993-1995) | Positively correlated with agricultural use | <1 at 98% of sites with detections | Detected in shallow groundwater under agricultural areas. researchgate.netresearchgate.net |

| Metolachlor | Berks County, PA Study | Detected | Not specified | Reported in a Ciba-Geigy Corporation study. epa.gov |

| Metolachlor | Iowa Groundwater Monitoring | 86.3% (including degradates) | Not specified | Highlights the importance of monitoring for herbicide degradates. ontariosportsman.com |

Surface Water Runoff and Lateral Transport

The lateral movement of cyanazine and metolachlor from treated fields into surface water bodies is primarily driven by surface runoff. This process is a significant pathway for the off-site transport of these herbicides.

Dynamics of Herbicide Losses in Surface Runoff

The amount of cyanazine and metolachlor lost in surface runoff is influenced by several factors, including the timing and intensity of rainfall after application, soil type, and tillage practices. usda.gov Runoff occurring soon after herbicide application generally results in higher concentrations and total losses.

Research has shown that total losses of cyanazine in runoff can range from 0.38% to 4.4% of the applied amount, while losses of alachlor, a similar herbicide, ranged from 0.1% to 1%. usda.gov The majority of these losses occur in the water phase, with 97% for cyanazine and 88% for alachlor. usda.gov

Different soil types exhibit varying runoff characteristics. For example, water runoff has been observed to occur sooner and in greater quantities from silt loam soils compared to silty clay soils. researchgate.net However, in one study, the runoff losses of cyanazine did not significantly vary by soil type. researchgate.net

Tillage systems also play a crucial role in herbicide runoff. Ridge tillage has been shown to consistently result in the least total herbicide losses, whereas moldboard plow tillage had the greatest losses. usda.gov Conservation tillage systems, by reducing runoff volume, can decrease the total loss of herbicides. usda.gov

| Tillage System | Herbicide | Total Loss (% of Applied) | Primary Loss Phase |

|---|---|---|---|

| Moldboard Plow | Cyanazine | Highest among tested systems | Water (97%) |

| Chisel Plow | Cyanazine | Intermediate | Water (97%) |

| Ridge Till | Cyanazine | Lowest among tested systems | Water (97%) |

| Moldboard Plow | Alachlor | Highest among tested systems | Water (88%) |

| Chisel Plow | Alachlor | Intermediate | Water (88%) |

| Ridge Till | Alachlor | Lowest among tested systems | Water (88%) |

Impact of Precipitation Timing and Intensity on Runoff Events

The timing and intensity of precipitation events following the application of cyanazine and metolachlor mixtures are critical factors influencing their transport into surface waters via runoff. Runoff can occur when rainfall intensity surpasses the soil's infiltration capacity or when the soil becomes saturated. iastate.edu Climatic conditions, particularly the amount, intensity, and duration of rainfall at the time of herbicide application, are paramount in determining the volume of runoff.

Research indicates that heavy rainfall occurring within two weeks after application can lead to the highest quantities of pesticides being washed off from crop residues. agronomy-journal.org For instance, one study reported that the first 5 mm of water could wash off 30% to 60% of cyanazine and other herbicides from maize residues, a quantity equivalent to the washoff from the subsequent 30 mm of water. agronomy-journal.org This highlights the significant impact of the initial rainfall event's intensity.

The interplay between precipitation and tillage practices also affects herbicide runoff. In a study comparing different tillage systems, higher concentrations of cyanazine and metolachlor were found in runoff from no-till plots, which was attributed to the lack of incorporation and greater interception by crop residues. ontariosportsman.com However, the total losses for both herbicides were generally less than 2% of the applied amount. ontariosportsman.com

Influence of Soil Type and Topography on Lateral Transport

The lateral transport of cyanazine and metolachlor in runoff is significantly influenced by soil type and topography. Different soils exhibit varying infiltration rates and tendencies for surface sealing, which directly affect the volume and timing of runoff.

A study using a microplot system evaluated the effects of soil type on the runoff losses of these herbicides from two silt loam soils (Bosket and Dubbs) and a Sharkey silty clay. cambridge.org Water runoff was observed to occur sooner and in greater volumes from the silt loam soils compared to the silty clay. cambridge.org The Sharkey silty clay developed large cracks upon drying, which substantially reduced runoff. cambridge.org While soil type did not uniformly impact the runoff losses of cyanazine, it did interact with the timing of precipitation to affect the initial concentration of metolachlor in runoff. cambridge.org

Topography, specifically the slope of the land, is another key factor. Steeper slopes will generally lead to higher runoff volumes and velocities, increasing the potential for herbicide transport off-site. The physical and chemical properties of the soil, such as organic matter content and texture, also play a crucial role. Soils with higher organic matter tend to have greater adsorption of herbicides, which can reduce their availability for transport in runoff. researchgate.net For instance, the adsorption of metolachlor has been shown to be higher in soils with greater organic matter content. researchgate.netmdpi.com

The interaction between soil type and agricultural management practices further complicates the transport of these herbicides. For example, preferential flow, or macropore flow, can be more significant in clay soils than in silt loam soils, leading to greater losses of metolachlor in drain water, particularly during the spring and summer periods following application. nih.gov

Volatilization and Atmospheric Distribution

Rates of Volatilization from Soil and Plant Surfaces

Volatilization is a key process by which cyanazine and metolachlor can move from soil and plant surfaces into the atmosphere. The rate of volatilization is influenced by the physicochemical properties of the herbicides, such as their vapor pressure.

Studies have shown that volatilization losses of metolachlor can be significant and are often greater than losses from leaching and runoff. usda.gov Cumulative volatilization of metolachlor within five days of application has been observed to range from 5% to as high as 63% of the applied amount. usda.govresearchgate.net The peak volatilization rates typically occur within the first 24 hours after application. nih.gov For instance, one study recorded a maximum flux rate for metolachlor of 1500 ng m⁻² s⁻¹ in the first day under warm and wet soil conditions. nih.gov

Research has also indicated that the majority of volatilization losses happen within the first 72 hours post-application, accounting for approximately 87% of the total measured loss over a 120-hour period. nih.gov Volatilization exhibits a diurnal pattern, with daytime losses (43% to 86%) being considerably higher than nighttime losses (14% to 57%). nih.gov While specific rates for cyanazine are less detailed in the provided context, the principles governing volatilization would be similar, influenced by its own vapor pressure and environmental conditions.

Factors Affecting Volatilization Fluxes

Several environmental and chemical factors influence the volatilization fluxes of cyanazine and metolachlor from soil and plant surfaces. These include:

Soil Moisture: Surface soil water content is a dominant factor. usda.govresearchgate.net Increased soil moisture generally leads to higher volatilization rates for metolachlor. usda.govscielo.br This is because as water evaporates from the soil, it can carry dissolved herbicides to the surface where they can then volatilize. researchgate.net

Temperature: Higher soil and air temperatures increase the vapor pressure of the herbicides, leading to greater volatilization. scielo.br The relationship between flux and surface temperature over a single day has been observed to follow a log vapor pressure vs. 1/Temperature (K) relationship for many pesticides.

Wind Speed and Atmospheric Conditions: Increased wind speed at the surface enhances the transport of herbicide vapors away from the surface, thereby increasing the volatilization rate. Atmospheric stability also plays a role in the dispersion of the volatilized compounds.

Soil Properties: Soil type and organic matter content can affect herbicide adsorption. mdpi.com Higher adsorption to soil particles can reduce the amount of herbicide available for volatilization.

Application Method: Incorporation of the herbicide into the soil can reduce volatilization losses compared to surface application. mdpi.com

Crop Residue: The presence of crop residue can intercept the herbicide, and volatilization can occur from these surfaces as well. agronomy-journal.org

Long-Range Atmospheric Transport and Deposition

Once volatilized into the atmosphere, cyanazine and metolachlor can be subject to long-range atmospheric transport (LRAT), potentially leading to their deposition in remote areas far from the point of application. The persistence of a chemical in the atmosphere and its physical state (gas or particle-associated) will determine its transport distance.

Evidence for the LRAT of other pesticides, such as atrazine (B1667683) (a triazine like cyanazine), suggests that degradation can occur during transport. datapdf.com Metabolites of atrazine have been detected in rainfall in remote locations at significant ratios to the parent compound, indicating atmospheric transformation. datapdf.com The water solubility of metabolites can influence their atmospheric lifetime and deposition patterns. datapdf.com

Studies monitoring various pesticides in the European atmosphere have identified numerous compounds, including some banned ones, at remote mountain and polar sites, providing strong evidence for their potential for LRAT. uea.ac.uk The presence of pesticides in the free troposphere is a key indicator of their ability to be transported over long distances. uea.ac.uk While the specific LRAT potential of cyanazine-metolachlor mixtures is not detailed, the principles governing the atmospheric transport of other semi-volatile pesticides are applicable. The mobile nature of the atmosphere means that all regions can receive air pollutants from distant sources, with intercontinental transport typically occurring over 3 to 30 days. eurochlor.org

Ecotoxicological Dynamics of Cyanazine Metolachlor Mixtures in Non Target Environmental Organisms

Impacts on Aquatic Biota

When cyanazine (B135985) and metolachlor (B1676510) enter aquatic environments, they can interact with a wide range of organisms, from primary producers to invertebrates, leading to complex ecological effects.

Mixtures of herbicides can exert significant pressure on aquatic primary producers. Studies monitoring agricultural streams have identified cyanazine as a frequent contributor to the cumulative toxicity of pesticide mixtures affecting algae. slu.se Algal growth inhibition tests using reconstituted water samples that mimic worst-case field scenarios have demonstrated significant inhibitory effects, suggesting that peak concentrations of such mixtures in the environment can negatively impact algal communities. slu.se

Research on the individual components shows varying levels of toxicity. Metolachlor, an acetanilide (B955) herbicide, has been found to be generally less toxic to aquatic plants than triazine herbicides like atrazine (B1667683). usgs.gov However, its effects are species-dependent. One study comparing the sensitivity of various aquatic plants and algae to metolachlor found that the green alga Selenastrum capricornutum was among the more sensitive species tested. usgs.gov In contrast, the commonly tested floating vascular plant, duckweed (Lemna minor), exhibited intermediate sensitivity. usgs.gov

Studies on mixtures of the similar herbicide atrazine with S-metolachlor have shown that green algae are more strongly affected than diatoms or cyanobacteria. inrs.ca The mixture's effect can vary depending on the biological parameter being measured; for instance, atrazine may drive the toxicity related to photosynthesis, while effects on lipid classes can show an intermediate response between the two compounds. inrs.ca Furthermore, metolachlor alone has been shown to inhibit the growth of the cyanobacterium Microcystis aeruginosa, with the rate of inhibition increasing with higher concentrations of both the herbicide and nitrogen in the water. nih.gov

Table 1: Relative Sensitivity of Select Aquatic Plants to Metolachlor This table is interactive. You can sort and filter the data.

| Species | Group | Relative Sensitivity to Metolachlor |

|---|---|---|

| Ceratophyllum demersum | Submerged Macrophyte | Most Sensitive Macrophyte |

| Najas guadalupensis | Submerged Macrophyte | High |

| Elodea canadensis | Submerged Macrophyte | Moderate |

| Lemna minor | Floating Macrophyte | Intermediate |

| Myriophyllum spicatum | Submerged Macrophyte | Least Sensitive Macrophyte |

| Selenastrum capricornutum | Green Alga | Most Sensitive Alga |

| Chlorella vulgaris | Green Alga | High |

| Chlamydomonas reinhardtii | Green Alga | Moderate |

| Microcystis aeruginosa | Cyanobacterium | Intermediate |

| Scenedesmus quadricauda | Green Alga | Low |

| Anabaena flos-aquae | Cyanobacterium | Least Sensitive Alga |

Data sourced from a comparative study on herbicide sensitivity. usgs.gov

The impact of herbicide mixtures on aquatic invertebrates can be complex, with outcomes that are not always predictable from single-substance toxicity data. Research on the joint toxicity of S-metolachlor and a metabolite of the related triazine herbicide atrazine on freshwater crustaceans revealed varied interactions. nih.gov Depending on the specific concentrations and the species tested, the mixture exhibited additive, antagonistic, or synergistic effects on mortality. nih.gov

Among surface-dwelling species, the amphipod Gammarus pulex was found to be the most sensitive to this mixture, while the isopod Asellus aquaticus showed a similar response to another amphipod, Gammarus cf. orinos. nih.gov Interestingly, the groundwater-dwelling amphipod Niphargus rhenorhodanensis was more resistant to both individual compounds and the mixture than the surface water species. nih.gov These findings highlight that the ecological group of the exposed species is a critical factor in risk assessment. nih.gov Even when not resulting in immediate mortality, sublethal responses in sensitive taxa like snails and copepods can be pronounced, indicating chronic effects from exposure. nih.gov

Table 2: Summary of Joint Toxicity of S-Metolachlor and a Triazine Metabolite on Aquatic Crustaceans This table is interactive. You can sort and filter the data.

| Species | Habitat | Sensitivity Ranking | Observed Interaction |

|---|---|---|---|

| Gammarus pulex | Surface Water | High | Additive/Antagonistic/Synergistic |

| Gammarus cf. orinos | Surface Water | Moderate | Additive/Antagonistic/Synergistic |

| Asellus aquaticus | Surface Water | Moderate | Additive/Antagonistic/Synergistic |

| Niphargus rhenorhodanensis | Groundwater | Low | Additive/Antagonistic/Synergistic |

Data adapted from a study on the individual and joint acute toxicity of S-metolachlor and deethylatrazine. nih.gov

The bioavailability of cyanazine and metolachlor in aquatic systems dictates their potential for uptake and impact on organisms. Studies involving mixtures of metolachlor with the triazine herbicide atrazine in fish (Procypris merus) show that these compounds are readily accumulated from the water. nih.gov Muscle tissue has been identified as the primary storage site, accounting for 71%-84% of the total accumulated herbicide residues. nih.gov

Combined exposure to the herbicide mixture can alter the accumulation dynamics. For instance, the presence of metolachlor and atrazine significantly increased the concentration of atrazine in the liver of the fish. nih.gov This suggests that interactions between the compounds can influence their distribution and potential for toxicity within the organism. The distribution of these herbicides in various tissues is also positively correlated with the lipid content of the tissue. nih.gov

Microorganisms also play a role in the bioavailability of these herbicides. Laboratory experiments have shown that bacterial biomass is significantly involved in the formation of non-extractable, or "bound," residues with cyanazine. nih.gov This process can reduce the amount of cyanazine freely available in the water column. In contrast, the same study found that anaerobic bacteria appeared incapable of forming bound residues with metolachlor, implying that these two herbicides may be subject to different microbial sequestration pathways in aquatic sediments and biofilms. nih.gov

Interactions with Terrestrial and Aquatic Microbiomes

Herbicides that enter soil and water can have profound effects on microbial communities, which are fundamental to ecosystem health and nutrient cycling.

However, the response is not always one of simple inhibition. Some studies have observed that high concentrations of S-metolachlor can initially stimulate the growth of the entire soil microbial community, including actinomycetes, fungi, and bacteria, in the first two weeks after application before populations decline. researchgate.net The herbicide's effect can also be selective. Research on microbial adsorption demonstrated that bacteria might adsorb pesticides selectively, with a preference for certain chemical structures. nih.gov This selective interaction could lead to shifts in the qualitative and quantitative structure of the microbial community. mdpi.com

Table 3: Effect of S-Metolachlor on Soil Enzyme Activity This table is interactive. You can sort and filter the data.

| Enzyme | Function | Observed Effect of S-Metolachlor |

|---|---|---|

| Dehydrogenase | Indicator of overall microbial activity | Strong decrease with increasing dose |

| Urease | Nitrogen cycle (urea hydrolysis) | Potential for allosteric inhibition |

| Protease | Protein decomposition | Significant decrease with increasing dose |

| Catalase | Oxidative stress response | Response detected in high organic matter soil |

| Cellulase | Cellulose degradation | Response detected in high organic matter soil |

Information compiled from studies on the effects of S-metolachlor on soil enzymes. mdpi.comresearchgate.net

While direct research on the effects of cyanazine-metolachlor mixtures on nitrogen fixation is limited, studies on other pesticides demonstrate the potential for disruption of this vital biogeochemical process. Nitrogen fixation, carried out by free-living and symbiotic bacteria and cyanobacteria, is essential for converting atmospheric nitrogen into a form usable by plants.

Pesticides can pose a significant threat to these beneficial microorganisms. For example, some insecticides have been shown to negatively affect the growth, pigments, and nitrogen content of nitrogen-fixing cyanobacteria in a dose-dependent manner. nih.gov Similarly, exposure to certain pesticides can lead to a significant reduction in the biomass of nitrogen-fixing nodules on the roots of leguminous plants, indicating a negative impact on the symbiotic relationship between the plant and rhizobial bacteria. mdpi.com Given that cyanazine and metolachlor are known to affect cyanobacteria and other soil microbes, it is plausible that their mixture could interfere with nitrogen fixation processes, potentially impairing soil fertility and ecosystem productivity. nih.govmdpi.com

Examination of Mixture Toxicity and Environmental Interactions

The environmental impact of herbicides is complex, extending beyond the effects of a single active ingredient. When herbicides like cyanazine and metolachlor are present as a mixture in the environment, their combined effect on non-target organisms can differ significantly from their individual effects. Furthermore, the transformation of these parent compounds into various degradates introduces additional substances with their own toxicological profiles that must be considered for a complete ecotoxicological assessment.

Ecotoxicological Relevance of Herbicide Degradates

For cyanazine and metolachlor, several key degradates have been identified and studied. These compounds may have different chemical properties, such as increased water solubility and mobility, compared to the parent herbicides, which affects their transport and fate in the environment. acs.org The toxicity of degradates can vary significantly; while many are less toxic than the parent compound, some can be of equal or even greater toxicity. acs.orgusgs.gov Therefore, a comprehensive ecotoxicological evaluation must include the effects of major degradates. nih.gov

Studies have shown that for many herbicides, the majority of the measured concentration in water samples consists of their degradates. usgs.gov For instance, cyanazine amide is a known degradation product of cyanazine. usgs.govwhiterose.ac.uk Metolachlor degrades into several products, with metolachlor ethane (B1197151) sulfonic acid (metolachlor ESA) and metolachlor oxanilic acid (metolachlor OA) being among the most significant. usgs.govwhiterose.ac.uk The frequent detection of these degradates in aquifers underscores their persistence and mobility, highlighting the necessity of their inclusion in water quality monitoring and risk assessments. usgs.gov

Table 2: Key Degradation Products of Cyanazine and Metolachlor

| Parent Herbicide | Degradation Product (Degradate) | Environmental Occurrence |

|---|---|---|

| Cyanazine | Cyanazine amide | Detected in water resources; considered a significant transformation product. usgs.govwhiterose.ac.uk |

| Metolachlor | Metolachlor ethanesulfonic acid (ESA) | Frequently detected in groundwater, often more than the parent compound. usgs.govwhiterose.ac.uk |

| Metolachlor | Metolachlor oxanilic acid (OA) | A major transformation product found in water resources. usgs.govwhiterose.ac.uk |

Analytical Methodologies for Environmental Residue Detection

Chromatographic Separation and Detection Techniques

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the definitive identification and quantification of pesticide residues. These methods offer high precision and accuracy, making them suitable for regulatory monitoring and detailed scientific investigation.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of thermally stable and volatile compounds like cyanazine (B135985) and metolachlor (B1676510). nih.govresearchgate.net The process typically involves an extraction step to isolate the analytes from the environmental matrix, followed by separation in the gas chromatograph and detection by the mass spectrometer. For water samples, a pre-concentration step using solid-phase extraction (SPE) is often employed to achieve the necessary sensitivity. nih.govepa.govdss.go.th The use of selected ion monitoring (SIM) in the mass spectrometer enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of these herbicides. nih.govdss.go.thmdpi.com GC-MS has been successfully applied to analyze for cyanazine, atrazine (B1667683), and other triazine herbicides, as well as their degradation products, in environmental water samples. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the analysis of a wide range of pesticides, including those that are more polar and less volatile. epa.govnih.gov This technique is highly suitable for the direct analysis of water samples, sometimes with minimal sample preparation through direct injection, which significantly reduces analysis time. epa.gov Electrospray ionization (ESI) is a common interface used in LC-MS for the analysis of these compounds. An independent laboratory validation of an analytical method for atrazine, simazine, propazine, and metolachlor in water using LC-MS/MS demonstrated the method's utility, ruggedness, and efficiency. epa.gov The limits of quantitation (LOQs) were reported to be 0.10 ppb for metolachlor in water. epa.govepa.gov

Advancements in Multi-Residue Analysis in Complex Environmental Matrices

The development of multi-residue methods allows for the simultaneous analysis of a wide range of pesticides from a single sample, which is more efficient and cost-effective for comprehensive environmental monitoring. A popular approach is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for sample extraction and cleanup, which is applicable to various matrices, including soil. nih.gov Following QuEChERS extraction, analysis is typically performed using LC-MS/MS or GC-MS/MS. nih.gov These advanced methods are highly sensitive and can quantify a large number of pesticides, including cyanazine and metolachlor, at low concentrations in complex environmental samples like soil and water. mdpi.comnih.gov For instance, a multi-residue method using QuEChERS and LC-MS/MS has been validated for the quantification of 146 pesticides in agricultural soils, demonstrating high sensitivity with a median method limit of quantification of 0.2 ng/g. nih.gov

Agricultural Management and Environmental Implications of Cyanazine Metolachlor Mixtures

Persistence and Carryover Potential in Agricultural Soils

The persistence of a herbicide, often measured by its half-life (the time it takes for 50% of the initial amount to dissipate), is a key factor in its potential for environmental impact and carryover to subsequent crops. scielo.br

Cyanazine (B135985) is a triazine herbicide with a half-life that can be influenced by soil properties and environmental conditions. usu.edu Generally considered to have moderate persistence, its breakdown in soil is primarily through microbial activity and chemical hydrolysis. ccme.ca

Metolachlor (B1676510) , an acetanilide (B955) herbicide, typically exhibits a longer half-life than cyanazine, ranging from 2.5 to 289 days depending on soil management, soil characteristics, and environmental conditions. scielo.br The primary degradation pathway for metolachlor in soil is microbial breakdown. illinois.edu In some cases, residues of metolachlor have been detected in the soil a year after application. nih.gov

The potential for these herbicides to carry over and affect subsequent crops is a significant concern. Factors influencing carryover risk include:

Soil Characteristics: Soils with higher organic matter and clay content can adsorb more herbicide, potentially making it less available for degradation and increasing persistence. corn-states.com

Environmental Conditions: Dry and cool conditions can slow down the microbial and chemical degradation of herbicides, leading to a higher risk of carryover. corn-states.com For instance, the half-life of metolachlor has been observed to be shorter in summer (23.5 days) compared to winter (51.8 days). researchgate.net Saturated soil conditions can also lead to shorter persistence for S-metolachlor. awsjournal.org

Herbicide Application: The rate and frequency of application directly impact the amount of herbicide residue in the soil. corn-states.com

Table 1: Typical Soil Half-Life Ranges for Cyanazine and Metolachlor

| Compound | Typical Half-Life (Days) | Persistence Category |

|---|---|---|

| Cyanazine | 15 - 30 | Non-persistent to Moderately Persistent |

| Metolachlor | 2.5 - 289 | Non-persistent to Persistent |

Source: Adapted from various scientific literature. scielo.brusu.edu

Influence of Agronomic Practices on Environmental Fate

Agronomic practices play a pivotal role in determining the environmental fate of cyanazine and metolachlor, influencing processes such as runoff, leaching, and degradation.

Tillage systems significantly alter soil properties, which in turn affects herbicide behavior.

Conventional Tillage: This system, involving practices like moldboard plowing, leaves less than 30% of crop residue on the soil surface. usda.gov While it can incorporate herbicides into the soil, potentially reducing surface runoff of the compounds themselves, it can also lead to increased soil erosion, carrying herbicide-laden sediment into surface waters. researchgate.netmanitoba.ca

Conservation Tillage (including No-Till): These systems maintain at least 30% crop residue cover. usda.gov No-till practices, which leave the soil undisturbed from harvest to planting, can increase water infiltration and reduce soil erosion. usda.govmanitoba.ca However, the increased organic matter at the soil surface can lead to higher concentrations of herbicides in runoff water, even if the total runoff volume is reduced. nih.gov

Research has shown varied effects of tillage on the leaching of these herbicides. Some studies suggest that the macropores present in no-till soils can facilitate the movement of herbicides like cyanazine to greater depths. agronomy-journal.org Conversely, for a more strongly sorbed herbicide like metolachlor, tillage may not significantly affect its leaching potential. agronomy-journal.org One study found that atrazine (B1667683) (a related triazine) leaching was greater under tilled conditions compared to no-till, suggesting that no-till management on deep, well-drained soils could have a positive impact on groundwater quality. unl.edu

Table 2: Summary of Tillage System Effects on Herbicide Fate

| Factor | Conventional Tillage | Conservation/No-Till |

|---|---|---|

| Soil Erosion | Higher | Lower usda.govmanitoba.ca |

| Herbicide in Runoff Water | Lower Concentration, Higher Volume | Higher Concentration, Lower Volume nih.gov |

| Herbicide Leaching | Variable, can be higher for some compounds unl.edu | Variable, can be higher for some compounds agronomy-journal.org |

The method and timing of herbicide application are critical in determining their immediate environmental distribution.

Surface Application: Applying herbicides to the soil surface without incorporation is common, especially in no-till systems. This practice leaves the herbicides vulnerable to washoff by rainfall, particularly if a significant rain event occurs shortly after application. cambridge.org Vegetative buffer strips are recommended to reduce the potential for runoff into surface water. fbn.comepa.gov

Soil Incorporation: Mechanically mixing the herbicide into the top few inches of soil can reduce losses from volatilization and photodegradation. nih.gov It can also decrease the concentration of herbicides in immediate runoff. However, this practice is more common in conventional tillage systems.

The timing of precipitation following application significantly influences runoff losses. Runoff occurring soon after application generally carries higher concentrations of herbicides. cambridge.org

Crop rotation can influence the dissipation of herbicides in several ways. The introduction of different crop types can alter the soil microbial community, potentially enhancing the degradation of certain herbicides. wisc.edu Additionally, the varying growth cycles and root structures of different crops can affect soil moisture and organic matter content, which in turn influences herbicide persistence. canolacouncil.org

The selection of rotational crops must also consider their sensitivity to potential herbicide carryover. e3s-conferences.orgiastate.edu For instance, planting a sensitive crop following a season with persistent herbicide use could lead to crop injury or failure. canolacouncil.org Herbicide labels provide crucial information on rotational restrictions to prevent such issues. wisc.edu

Spatiotemporal Trends in Environmental Occurrence and Agricultural Usage

The use of cyanazine and metolachlor has evolved over time due to regulatory changes and the development of alternative weed management strategies. Both herbicides came under regulatory scrutiny in the 1980s and 1990s due to concerns about their potential risks, leading to use restrictions. usda.gov

Monitoring studies of major rivers and groundwater in the United States have frequently detected cyanazine and metolachlor, particularly in agricultural regions. researchgate.netusgs.govscispace.com The concentrations of these herbicides in surface waters often exhibit seasonal patterns, with peaks typically occurring in the spring and early summer following application periods. usgs.gov

Long-term monitoring has shown that trends in the concentrations of agriculturally dominated pesticides like cyanazine and metolachlor in rivers often correspond with trends in their agricultural use. researchgate.net As the use of certain herbicides has declined due to regulatory actions or shifts in farming practices, a corresponding decrease in their environmental concentrations has often been observed. researchgate.netnih.gov However, the persistence of these compounds means that they can still be detected in water bodies long after their application has ceased. usgs.gov

Advanced Research and Environmental Modeling of Cyanazine Metolachlor Mixtures

Predictive Modeling of Environmental Transport and Fate

Predictive modeling is a critical tool for understanding and forecasting the environmental transport and fate of herbicide mixtures like cyanazine (B135985) and metolachlor (B1676510). These models integrate data on chemical properties, soil characteristics, and hydrological conditions to simulate the movement and degradation of these compounds in the environment. For mixtures, models must account for the distinct behaviors of each active ingredient. Metolachlor, for instance, degrades relatively quickly in the root zone, but its degradates can be transported to greater depths. Models like the Root Zone Water Quality Model (RZWQM) and the Pesticide Leaching Model (PELMO) are used to simulate these complex physical, chemical, and biological processes in the unsaturated zone. orst.edusmagrichem.com These models can simulate the formation of different transformation products in various environmental compartments, such as on the plant surface or within the soil body. smagrichem.com The input dynamics for parent compounds and their transformation products can differ significantly; metolachlor transport is often driven by event-based runoff, whereas its more mobile degradates may primarily enter waterways through groundwater recharge. frontiersin.org

Development and Validation of Leaching Potential Indices

Leaching potential indices are screening tools used to estimate a pesticide's likelihood of moving through the soil profile and reaching groundwater. A widely used index is the Groundwater Ubiquity Score (GUS), which is calculated based on the herbicide's soil half-life (persistence) and its soil organic carbon-water partitioning coefficient (Koc), a measure of its tendency to adsorb to soil particles. orst.edufairway-is.eu

The GUS is calculated using the formula: GUS = log10(soil half-life) x [4 - log10(Koc)] orst.edu

GUS < 1.8: Low potential to leach ("Non-leacher")

Q & A

Q. What analytical methods are most reliable for detecting cyanazine and metolachlor in environmental samples, and how do their detection limits compare?

Methodological Answer:

- Gas Chromatography (GC) and Enzyme-Linked Immunosorbent Assay (ELISA) are widely used. For cyanazine, ELISA and GC show high agreement (adjusted R² = 0.76–0.81), with ELISA being cost-effective for large-scale screening .

- For metolachlor, GC is preferred due to ELISA’s variable accuracy (adjusted R² = 0.67–0.94); slopes deviate significantly from 1, indicating concentration-dependent bias .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended for simultaneous quantification of both compounds and their metabolites (e.g., desethylatrazine) at trace levels (<0.1 µg/L) .

Q. How can supercritical fluid extraction (SFE) optimize the recovery of cyanazine and metolachlor from soil matrices?

Methodological Answer:

- SFE with CO₂ modified with polar cosolvents (e.g., methanol) achieves recoveries of 25–120% for both herbicides, depending on soil organic content and analyte polarity.

- Use a two-phase extraction (static followed by dynamic mode) at high fluid density (e.g., 0.9 g/mL) to enhance efficiency. Principal component analysis (PCA) can identify soil-specific variables (e.g., clay content) affecting recovery .

Advanced Research Questions

Q. What experimental designs are effective in isolating synergistic effects of cyanazine-metolachlor mixtures on non-target organisms?

Methodological Answer:

- Employ a factorial design with concentration gradients (e.g., 0.1–10 mg/L) and mixture ratios (e.g., 1:1 to 1:5 cyanazine:metolachlor).

- Use isobolographic analysis to distinguish additive vs. synergistic toxicity. For example, assess mitochondrial dysfunction in aquatic invertebrates using respirometry and reactive oxygen species (ROS) assays.

- Reference mixed-methods frameworks to integrate quantitative toxicity data with qualitative behavioral observations (e.g., avoidance responses) .

Q. How can conflicting data between laboratory and field studies on cyanazine-metolachlor degradation be resolved?

Methodological Answer:

- Conduct controlled mesocosm experiments to bridge lab-field gaps. Monitor hydrolysis rates under varying pH (4–9), UV exposure, and microbial activity.

- Apply kinetic modeling (e.g., first-order decay equations) with field-derived half-lives (t₁/₂ = 30–90 days for cyanazine; 15–60 days for metolachlor) .

- Use sensitivity analysis to identify critical variables (e.g., temperature, organic matter) causing discrepancies .

Q. What methodologies enable tracking of cyanazine and metolachlor metabolites in groundwater systems?

Methodological Answer:

- Deploy stable isotope-labeled analogs (e.g., ¹³C-cyanazine) in tracer studies to monitor metabolite formation (e.g., desethylatrazine) via LC-MS/MS .

- Combine hydrogeological modeling (e.g., MODFLOW) with solid-phase extraction (SPE) to correlate metabolite persistence with aquifer redox conditions (e.g., anaerobic zones favor dechlorination) .

Q. How can mixed-methods research frameworks enhance understanding of cyanazine-metolachlor ecological impacts?

Methodological Answer:

- Sequential exploratory design : Start with qualitative field observations (e.g., algal bloom patterns) to inform quantitative LC-MS/MS analysis of herbicide residues.

- Triangulate data using geospatial tools (e.g., GIS mapping of contamination hotspots) and statistical models (e.g., multivariate regression for dose-response relationships) .

Q. What parameters are critical for modeling the environmental fate of cyanazine-metolachlor mixtures in marine systems?

Methodological Answer:

- Key parameters include solubility (cyanazine: 171 mg/L; metolachlor: 530 mg/L), log Kₒw (2.5–3.1), andHenry’s law constants (5.1 × 10⁻⁹ atm·m³/mol for cyanazine).

- Incorporate transport data (e.g., miscible hydrocarbon mixture behavior in seawater) and reactivity under high-salinity conditions .

- Validate models with field data from estuarine monitoring programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.